molecular formula C18H26N2O6 B3265213 Z-Leu-ser-ome CAS No. 40290-56-0

Z-Leu-ser-ome

Cat. No. B3265213
CAS RN: 40290-56-0
M. Wt: 366.4 g/mol
InChI Key: ARUNVSBGKCAFKZ-GJZGRUSLSA-N
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Description

Z-Leu-ser-ome, also known as Carbobenzyloxy-L-leucyl-L-serine methyl ester, is a compound with the molecular formula C18H26N2O6 and a molecular weight of 366.41 . It is used in various chemical and biological research .


Synthesis Analysis

The synthesis of Z-Leu-ser-ome involves various chemical reactions. For instance, one study observed that the tetrapeptide was condensed with H-Leu-OMe·HCl to obtain the pentapeptide . Another study reported the synthesis of Z-Leu-ser-ome from N-Cbz-L-Leucine and L-SERINE METHYL ESTER .


Molecular Structure Analysis

The molecular structure of Z-Leu-ser-ome is complex and can be analyzed using various techniques such as single-crystal X-ray diffraction (SC-XRD). This technique helps in understanding the supramolecular arrangement, conformation, and higher-order assembly of small helical peptides .


Chemical Reactions Analysis

Z-Leu-ser-ome can participate in various chemical reactions. For example, it has been found to be involved in the self-assembly of peptides forming various micro to nanostructures . Another study showed that Ser-Leu binding increases the activity of a glycolytic enzyme phosphoglycerate kinase .


Physical And Chemical Properties Analysis

Z-Leu-ser-ome has specific physical and chemical properties. For example, it has a molecular weight of 366.41 and a molecular formula of C18H26N2O6 . More detailed properties like melting point, boiling point, and density can be found on chemical databases .

Scientific Research Applications

Attractant and Repellent Activities

Z-Leu-ser-ome, and its related peptides, have been synthesized and tested for their attractant and repellent activities against specific insect species. For example, Z-Val-Leu-OMe exhibited potent repellent activity against Aedes aegypti (mosquito) and Blattella germanica (cockroach) (Okada et al., 1984).

Inhibition of Achromobacter Protease

Z-Leu-ser-ome derivatives have been studied as inhibitors for Achromobacter protease I, a lysine-specific serine protease. Among the tested derivatives, Z-Val-lysinal was found to be the most potent competitive inhibitor (Masaki et al., 1992).

Induction of Apoptosis in Cytotoxic Cells

The compound Leu-Leu-OMe, related to Z-Leu-ser-ome, has been shown to induce apoptosis in certain cytotoxic lymphocytes and myeloid cells. This process involves the conversion of the compound to membranolytic metabolites by the enzyme dipeptidyl peptidase I (Thiele & Lipsky, 1992).

Inhibition of Starfish Oocyte Maturation

Research on benzyloxycarbonyl(Z)-Leu-P2-argininals, including analogs with a Ser residue, showed inhibitory effects on 1-methyladenine-induced germinal vesicle breakdown in starfish oocytes, indicating a role in inhibiting oocyte maturation processes (Sawada et al., 1989).

Killing of Leishmania Amastigotes

Z-Leu-ser-ome derivatives have been implicated in the killing of Leishmania amazonensis amastigotes, suggesting their potential application in treating leishmaniasis. This process involves cysteine proteinases and shows the potential for developing more selectively leishmanicidal amino acid derivatives (Alfieri et al., 1989).

Anti-Cancer Activity

Studies have been conducted on YSL, a compound prepared from Boc-Leu-OMe and related amino acids, showing significant anti-hepatic cancer activity, particularly in increasing the survival time of tumor-implanted mice (Ding et al., 2004).

Selective Activation of Neutrophil Responses

Z-Leu-ser-ome and its analogs have been studied for their role in selectively activating transduction pathways in human neutrophils, important for understanding immune responses and developing treatments for related disorders (Selvatici et al., 2003).

Future Directions

The future research directions of Z-Leu-ser-ome could involve exploring its potential applications in nanobiotechnology, material science, medicinal chemistry, drug delivery, gene expression, ion channels, tissue engineering, biosensors, smart materials, and devices . Further studies could also focus on its role as a metabolic regulator at the interface of protein degradation and central metabolism .

properties

IUPAC Name

methyl (2S)-3-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O6/c1-12(2)9-14(16(22)19-15(10-21)17(23)25-3)20-18(24)26-11-13-7-5-4-6-8-13/h4-8,12,14-15,21H,9-11H2,1-3H3,(H,19,22)(H,20,24)/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUNVSBGKCAFKZ-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Leu-ser-ome

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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